molecular formula C21H24N2O2 B2610862 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396879-82-5

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No. B2610862
CAS RN: 1396879-82-5
M. Wt: 336.435
InChI Key: NVNAZKIQHFRBIR-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Catalysis

Nano magnetite (Fe3O4) has been identified as an efficient and robust catalyst for the synthesis of compounds similar to 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, specifically 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives. The synthesis process benefits from high efficiency under ultrasound irradiation, offering advantages such as clean methodologies, easy workup procedures, and high yields (Mokhtary & Torabi, 2017).

Anti-Angiogenic Activity

A compound closely related to 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound exhibited significant inhibition of APN activity and showed the potential to inhibit basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations, indicating its anti-angiogenic activity (Lee et al., 2005).

Antiproliferative Activity

Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, which are structurally related to 2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, has been explored for selective binding and activity at the sigma(1) receptor. The study demonstrated that specific derivatives exhibited antiproliferative activity in rat C6 glioma cells, revealing a potential sigma(1) antagonist activity and offering a new perspective in tumor research and therapy (Berardi et al., 2005).

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(4-piperidin-1-ylbut-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(22-12-4-7-15-23-13-5-1-6-14-23)17-25-20-11-10-18-8-2-3-9-19(18)16-20/h2-3,8-11,16H,1,5-6,12-15,17H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNAZKIQHFRBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

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